![molecular formula C8H12S4 B13960686 2,4,6,8-Tetrathiatricyclo[3.3.1.1(3,7)]decane, 1,10-dimethyl- CAS No. 57289-11-9](/img/structure/B13960686.png)
2,4,6,8-Tetrathiatricyclo[3.3.1.1(3,7)]decane, 1,10-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,10-Dimethyl-2,4,6,8-tetrathiaadamantane is a unique organic compound characterized by its adamantane core structure, which is modified by the presence of sulfur atoms and methyl groups. This compound has the molecular formula C8H12S4 and a molecular weight of 236.44 g/mol . The adamantane core provides a rigid, cage-like structure, which imparts unique chemical and physical properties to the compound.
準備方法
The synthesis of 1,10-Dimethyl-2,4,6,8-tetrathiaadamantane typically involves the reaction of adamantane derivatives with sulfur-containing reagents. One common synthetic route includes the reaction of 1,3-dimethyladamantane with sulfur monochloride (S2Cl2) under controlled conditions . The reaction is carried out in an inert solvent, such as carbon tetrachloride (CCl4), at elevated temperatures to facilitate the formation of the tetrathiaadamantane structure. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
1,10-Dimethyl-2,4,6,8-tetrathiaadamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield thiol derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.
科学的研究の応用
1,10-Dimethyl-2,4,6,8-tetrathiaadamantane has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent due to its ability to interact with biological macromolecules.
作用機序
The mechanism by which 1,10-Dimethyl-2,4,6,8-tetrathiaadamantane exerts its effects involves its interaction with specific molecular targets. The sulfur atoms in the compound can form strong interactions with metal ions, making it a potential chelating agent. Additionally, its rigid structure allows it to fit into specific binding sites on proteins or enzymes, inhibiting their activity. The pathways involved in its mechanism of action are still under investigation, but its ability to modulate biological processes is of significant interest .
類似化合物との比較
1,10-Dimethyl-2,4,6,8-tetrathiaadamantane can be compared with other similar compounds, such as:
Adamantane: The parent compound, which lacks the sulfur atoms and methyl groups, making it less reactive.
1,3-Dimethyladamantane: A derivative with only methyl groups, lacking the sulfur atoms, resulting in different chemical properties.
Tetrathiaadamantane: A compound with sulfur atoms but without the methyl groups, leading to variations in reactivity and stability.
The uniqueness of 1,10-Dimethyl-2,4,6,8-tetrathiaadamantane lies in its combination of sulfur atoms and methyl groups, which impart distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
57289-11-9 |
|---|---|
分子式 |
C8H12S4 |
分子量 |
236.5 g/mol |
IUPAC名 |
1,10-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C8H12S4/c1-4-6-9-5-3-8(2,11-6)12-7(4)10-5/h4-7H,3H2,1-2H3 |
InChIキー |
XUUOSTKWCBSBOK-UHFFFAOYSA-N |
正規SMILES |
CC1C2SC3CC(S2)(SC1S3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[2.2.2]octa-2,5-diene, 1,2,3,6-tetramethyl-](/img/structure/B13960621.png)

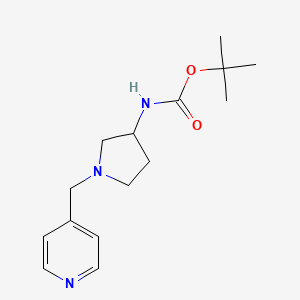
![3-chloro-6-methoxy-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B13960633.png)
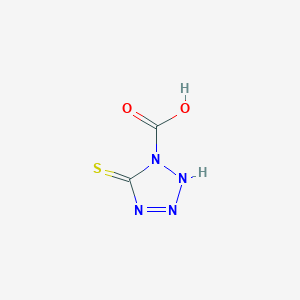
![(2-Ethyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13960647.png)
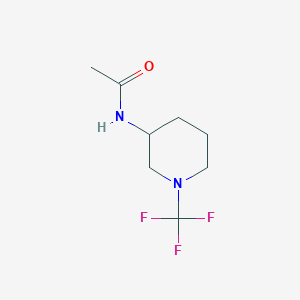
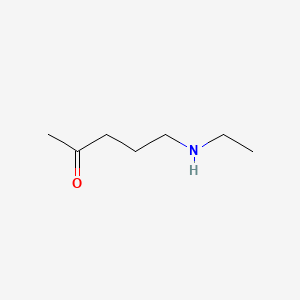

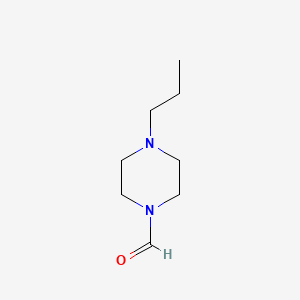
![4-[(Z)-{[5-(Diethylamino)-2-furyl]methylene}amino]phenol](/img/structure/B13960677.png)
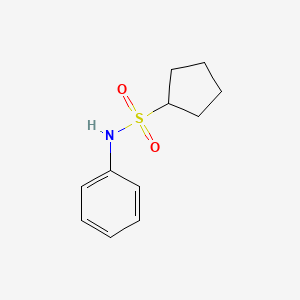
![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13960689.png)
![1,2,3,4-Tetramethyldibenzo[b,d]furan](/img/structure/B13960693.png)
